4-((2,6-Difluorobenzyl)amino)cyclohexan-1-ol
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Overview
Description
4-((2,6-Difluorobenzyl)amino)cyclohexan-1-ol is an organic compound with the molecular formula C13H17F2NO It features a cyclohexane ring substituted with a hydroxyl group and an amino group attached to a 2,6-difluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Difluorobenzyl)amino)cyclohexan-1-ol typically involves the following steps:
Formation of the Amino Group: The starting material, 2,6-difluorobenzylamine, is reacted with cyclohexanone under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group on the cyclohexane ring. This can be achieved using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) or other suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Difluorobenzyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding cyclohexane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the cyclohexane derivative
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
4-((2,6-Difluorobenzyl)amino)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2,6-Difluorobenzyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorobenzyl moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,5-Difluorobenzyl)amino)cyclohexan-1-ol
- 4-((2,4-Difluorobenzyl)amino)cyclohexan-1-ol
- 4-((3,5-Difluorobenzyl)amino)cyclohexan-1-ol
Uniqueness
4-((2,6-Difluorobenzyl)amino)cyclohexan-1-ol is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H17F2NO |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[(2,6-difluorophenyl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17F2NO/c14-12-2-1-3-13(15)11(12)8-16-9-4-6-10(17)7-5-9/h1-3,9-10,16-17H,4-8H2 |
InChI Key |
HPCJXRNLKCYCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC2=C(C=CC=C2F)F)O |
Origin of Product |
United States |
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